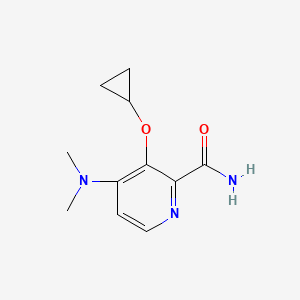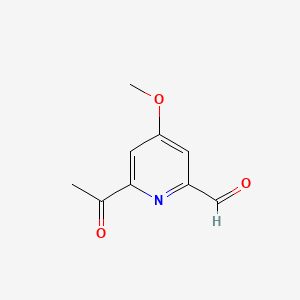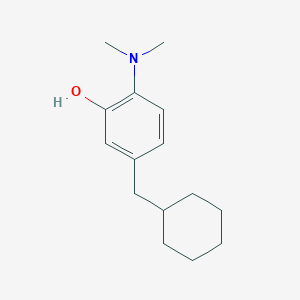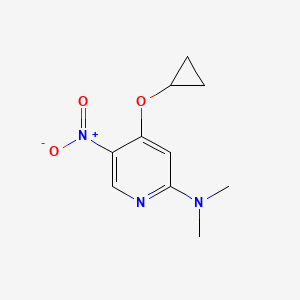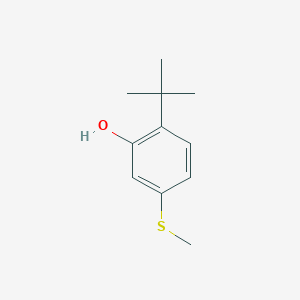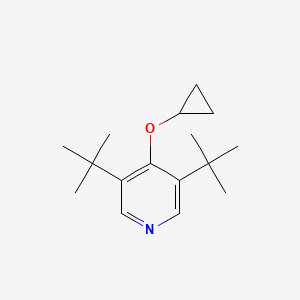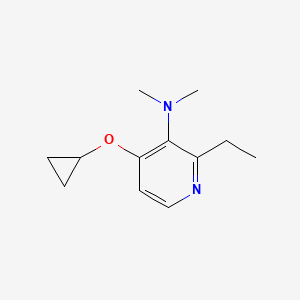
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a pyridine ring. It is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine typically involves the reaction of 4-chloropyridine with dimethylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and high purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with a purity of at least 98% .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Molecular oxygen, benzyl bromide, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Various nucleophiles, such as halides and amines, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated aromatic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by stabilizing transition states and lowering activation energies . The compound’s unique structure allows it to interact with different substrates, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpyridin-4-amine: A similar compound with a dimethylamino group attached to the pyridine ring.
4-(Dimethylamino)pyridine: Another related compound used as a catalyst in organic synthesis.
Uniqueness
4-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features make it a valuable compound in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-ethyl-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-10-12(14(2)3)11(7-8-13-10)15-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
TVXMHWBRRAAZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




